molecular formula C17H16N2O4S B2803047 3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 2320683-57-4

3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2803047
CAS No.: 2320683-57-4
M. Wt: 344.39
InChI Key: FTNFIGBYWJJALV-UHFFFAOYSA-N
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Description

3-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a thiazolidine-2,4-dione core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, followed by the introduction of the piperidine ring, and finally the formation of the thiazolidine-2,4-dione core. Key steps may include:

    Formation of Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Introduction of Piperidine Ring: This step often involves nucleophilic substitution reactions.

    Formation of Thiazolidine-2,4-dione Core: This can be synthesized through cyclization reactions involving thiourea and α-halo acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its ability to interact with biological macromolecules, while the piperidine ring can enhance the compound’s binding affinity. The thiazolidine-2,4-dione core may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzofuran-2-ylcarbonyl)-4-piperidinylmethyl-2-oxo-1,3-benzoxazol-3(2H)-ylacetamide
  • 1-(1’-{[3-(methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4’-piperidin]-5-yl)methanamine
  • 1-[1’-(3-phenylacryloyl)spiro[1-benzofuran-3,4’-piperidin]-5-yl]

Uniqueness

3-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups and structural features. The presence of the benzofuran moiety, piperidine ring, and thiazolidine-2,4-dione core in a single molecule provides a unique platform for exploring diverse chemical reactions and biological activities.

Properties

IUPAC Name

3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-15-10-24-17(22)19(15)12-5-7-18(8-6-12)16(21)14-9-11-3-1-2-4-13(11)23-14/h1-4,9,12H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNFIGBYWJJALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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